![molecular formula C18H16N2O4 B2410408 N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034456-82-9](/img/structure/B2410408.png)
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide” is a compound that incorporates furan and oxalamide groups. Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In the case of furan derivatives, they can be synthesized by reaction of the corresponding hydrazide with different aldose sugars .Molecular Structure Analysis
The molecular structure of “N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide” is characterized by the presence of furan and oxalamide groups. Furan is a five-membered aromatic heterocycle containing one oxygen atom . Oxalamide is a functional group containing two amide groups connected to the same carbon atom.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan compounds have been extensively studied. Many studies have investigated furan synthesis reaction mechanisms . The synthesis of furan derivatives involves the reaction of the corresponding hydrazide with different aldose sugars .Wissenschaftliche Forschungsanwendungen
Catalytic Activity Enhancement N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, significantly improves the catalytic efficiency in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low temperatures and minimal catalyst loadings. High selectivity in direct monoarylation of piperazine with (hetero)aryl bromides is achieved, underscoring its utility in synthesizing pharmaceutically valuable building blocks (Bhunia, Kumar, & Ma, 2017).
Oxidation Studies Research on fursemide, a compound with a furan-2-ylmethyl group, oxidized by diperiodatocuprate(III) in alkaline solutions, elucidates the kinetics and reaction mechanisms of oxidation processes. This study provides insights into the oxidative degradation of furan derivatives, contributing to our understanding of their stability and reactivity under different conditions (Angadi & Tuwar, 2010).
Advanced Synthesis Techniques A gold(I)-catalyzed cascade reaction from accessible materials leads to the creation of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a novel 1,2-alkynyl migration onto a gold carbenoid. This discovery enriches the chemistry of gold carbenoids and highlights innovative pathways for synthesizing complex organic compounds (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Pharmaceutical Synthesis The synthesis of 2,5-disubstituted furans from functionalized nitroalkanes exemplifies the application of furan derivatives in pharmaceutical synthesis. This process, crucial for the total synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), a significant pharmaceutical target, demonstrates the versatility of furan compounds in medicinal chemistry (Palmieri, Gabrielli, & Ballini, 2010).
Anti-tumoral Activity Research into benzo-furan derivatives with 2-amino-5-hy-droxy-4-(4-nitro-phen-yl)benzo-furan-3-carboxyl-ate structure has revealed promising anti-tumoral activities. These studies focus on crystal structures to understand better the molecular basis of their biological activities, which could lead to the development of new anticancer drugs (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(18(22)20-11-16-2-1-8-24-16)19-10-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCKBUMFSPTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.